molecular formula C19H24O6 B1240177 Chamissonin diacetate

Chamissonin diacetate

Cat. No. B1240177
M. Wt: 348.4 g/mol
InChI Key: DEBBYPCBXVYUCZ-WZLFHOKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chamissonin diacetate is a germacranolide.

Scientific Research Applications

Chemical Composition and Pharmacological Properties

Chamissonin diacetate, found in certain plant species, has garnered interest due to its chemical composition and potential pharmacological properties. For instance, the study of various populations of Ambrosia chamissonis revealed chemical differences within the species, including the presence of chamissonin and other germacranolides, suggesting a diversity in chemical constituents that may have distinct biological activities (Geissman et al., 1973).

Another study highlights the potential of chamisso arnica (Arnica chamissonis) in the pharmaceutical industry. This species, containing chamissonin diacetate, exhibits anti-inflammatory and antiradical activity and possesses high antioxidant properties, which could be beneficial in preventing or delaying the progress of free radical dependent diseases (Sugier et al., 2019).

Application in Traditional Medicine

Traditional medicine has long utilized plants containing chamissonin diacetate. For instance, alcoholic extracts from Arnicae flos, which include Arnica montana and A. chamissonis, are used as anti-inflammatory remedies. The sesquiterpene lactones, such as helenalin and chamissonolid, in these plants are considered the active ingredients mediating the pharmacological effects (Lyss et al., 1997).

properties

Product Name

Chamissonin diacetate

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(3aR,4R,5E,7R,9E,11aS)-4-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-7-yl] acetate

InChI

InChI=1S/C19H24O6/c1-10-6-7-15(23-13(4)20)11(2)9-17(24-14(5)21)18-12(3)19(22)25-16(18)8-10/h6,9,15-18H,3,7-8H2,1-2,4-5H3/b10-6+,11-9+/t15-,16+,17-,18-/m1/s1

InChI Key

DEBBYPCBXVYUCZ-WZLFHOKTSA-N

Isomeric SMILES

C/C/1=C\C[C@H](/C(=C/[C@H]([C@H]2[C@H](C1)OC(=O)C2=C)OC(=O)C)/C)OC(=O)C

SMILES

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)OC(=O)C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chamissonin diacetate
Reactant of Route 2
Reactant of Route 2
Chamissonin diacetate
Reactant of Route 3
Reactant of Route 3
Chamissonin diacetate
Reactant of Route 4
Reactant of Route 4
Chamissonin diacetate
Reactant of Route 5
Reactant of Route 5
Chamissonin diacetate
Reactant of Route 6
Reactant of Route 6
Chamissonin diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.